Ethyl 2-(2-fluorobenzamido)-4-methylthiazole-5-carboxylate
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Overview
Description
Ethyl 2-(2-fluorobenzamido)-4-methylthiazole-5-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorobenzamido group, a methylthiazole ring, and an ethyl ester functional group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-fluorobenzamido)-4-methylthiazole-5-carboxylate typically involves a multi-step process. One common method starts with the preparation of the thiazole ring, followed by the introduction of the fluorobenzamido group and the ethyl ester functional group. The reaction conditions often involve the use of specific reagents and catalysts to facilitate the formation of the desired product.
Thiazole Ring Formation: The synthesis begins with the formation of the thiazole ring, which can be achieved through the reaction of a suitable thioamide with a halogenated ketone under acidic conditions.
Introduction of Fluorobenzamido Group: The next step involves the introduction of the fluorobenzamido group. This can be accomplished by reacting the thiazole intermediate with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Esterification: Finally, the ethyl ester functional group is introduced through an esterification reaction, typically using ethanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-fluorobenzamido)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-(2-fluorobenzamido)-4-methylthiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
Industry: The compound is used in the development of new materials and chemical processes, including catalysts and polymers.
Mechanism of Action
The mechanism of action of ethyl 2-(2-fluorobenzamido)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The fluorobenzamido group is known to interact with enzymes and receptors, potentially inhibiting their activity. The thiazole ring may also play a role in binding to biological targets, enhancing the compound’s overall efficacy. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Ethyl 2-(2-fluorobenzamido)-4-methylthiazole-5-carboxylate can be compared with other similar compounds to highlight its uniqueness:
Ethyl 2-(2-fluorobenzamido)benzoate: This compound shares the fluorobenzamido group but lacks the thiazole ring, resulting in different chemical and biological properties.
Methyl 2-(2-fluorobenzamido)benzoate: Similar to the above compound but with a methyl ester group instead of an ethyl ester, leading to variations in reactivity and solubility.
2-(2-Fluorobenzamido)benzoic acid: This compound has a carboxylic acid group instead of an ester, affecting its acidity and potential interactions with biological targets.
Properties
IUPAC Name |
ethyl 2-[(2-fluorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O3S/c1-3-20-13(19)11-8(2)16-14(21-11)17-12(18)9-6-4-5-7-10(9)15/h4-7H,3H2,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEVHVBUIVPKLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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